molecular formula C8H6O2S B6264157 methyl 5-ethynylthiophene-3-carboxylate CAS No. 216444-07-4

methyl 5-ethynylthiophene-3-carboxylate

Cat. No.: B6264157
CAS No.: 216444-07-4
M. Wt: 166.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-ethynylthiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethynyl group at the 5-position and a carboxylate ester group at the 3-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethynylthiophene-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with thiophene, a basic heterocyclic compound.

    Bromination: Thiophene is brominated to form 3-bromothiophene.

    Sonogashira Coupling: The 3-bromothiophene undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group at the 5-position.

    Desilylation: The trimethylsilyl protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).

    Esterification: Finally, the carboxylate ester group is introduced at the 3-position through an esterification reaction with methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynylthiophene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ethynyl group to an alkene or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 4-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols, alkenes, and alkanes.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-ethynylthiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of methyl 5-ethynylthiophene-3-carboxylate depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromothiophene-3-carboxylate: Similar structure but with a bromine atom instead of an ethynyl group.

    Methyl 5-ethynylfuran-3-carboxylate: Similar structure but with an oxygen atom in the ring instead of sulfur.

    Methyl 5-ethynylpyrrole-3-carboxylate: Similar structure but with a nitrogen atom in the ring instead of sulfur.

Uniqueness

Methyl 5-ethynylthiophene-3-carboxylate is unique due to the presence of both an ethynyl group and a carboxylate ester group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

216444-07-4

Molecular Formula

C8H6O2S

Molecular Weight

166.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.